Methyl 2-ethynylisonicotinate
Overview
Description
Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 2-position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethynylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((trimethylsilyl)ethynyl)isonicotinate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C, followed by the addition of sodium bicarbonate in ethyl acetate . This reaction yields this compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethynylisonicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions at the isonicotinic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted isonicotinic derivatives.
Scientific Research Applications
Methyl 2-ethynylisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-ethynylisonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Methyl isonicotinate: Used in the synthesis of other substances and has applications in industrial settings.
2-methylalkyl isonicotinates: Known for their fungicidal activity.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other isonicotinates and nicotinates.
Properties
IUPAC Name |
methyl 2-ethynylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTZKPJQSJWDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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